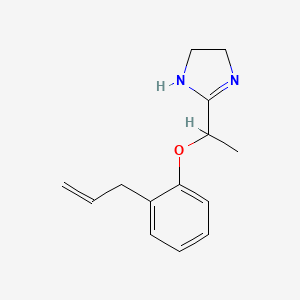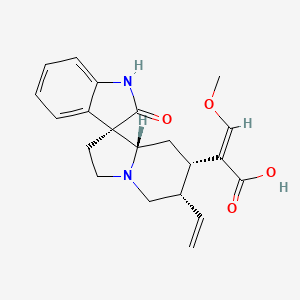
1-(3,4-Dihydroxyphenyl)-2-(2-methyl-1-benzimidazolyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydroxyphenyl)-2-(2-methyl-1-benzimidazolyl)ethanone is an aromatic ketone.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
- Benzimidazole ligands and their copper(II) complexes, including compounds structurally related to 1-(3,4-Dihydroxyphenyl)-2-(2-methyl-1-benzimidazolyl)ethanone, have been synthesized and characterized for their catecholase-mimetic activities, showcasing the compound's potential in mimicking enzymatic functions (Karaoğlu et al., 2016).
Antimicrobial and Antifungal Properties
- Compounds with structural similarities to 1-(3,4-Dihydroxyphenyl)-2-(2-methyl-1-benzimidazolyl)ethanone have demonstrated significant antimicrobial and antifungal properties. For instance, certain benzophenones isolated from the roots of Ranunculus ternatus, which are structurally related to the compound , showed obvious activity against tuberculosis (Deng et al., 2013).
- Other structurally similar compounds isolated from Cynanchum otophyllum Schneid demonstrated antifungal activity, underscoring the potential of 1-(3,4-Dihydroxyphenyl)-2-(2-methyl-1-benzimidazolyl)ethanone in this field (Zhao et al., 2007).
Anticancer and Anti-Inflammatory Potential
- Derivatives of benzimidazole, which are chemically akin to 1-(3,4-Dihydroxyphenyl)-2-(2-methyl-1-benzimidazolyl)ethanone, have shown promising results in anticancer research. Notably, certain substituted derivatives exhibited notable growth inhibition against various human cancer cell lines (Rashid et al., 2014).
- Additionally, benzimidazole-based compounds, related to the compound of interest, have been studied for their anti-inflammatory activity, suggesting potential therapeutic applications in this area (Bhor & Sable, 2022).
Biochemical Research and Enzyme Mimicry
- The compound's structural components have been utilized in biochemical research, particularly in studies involving enzyme mimicry and catalytic activities. This indicates its potential in biochemical and enzymatic research contexts (Battaini et al., 2003).
Propriétés
Nom du produit |
1-(3,4-Dihydroxyphenyl)-2-(2-methyl-1-benzimidazolyl)ethanone |
|---|---|
Formule moléculaire |
C16H14N2O3 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
1-(3,4-dihydroxyphenyl)-2-(2-methylbenzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C16H14N2O3/c1-10-17-12-4-2-3-5-13(12)18(10)9-16(21)11-6-7-14(19)15(20)8-11/h2-8,19-20H,9H2,1H3 |
Clé InChI |
BSXRJIBWLOPQGM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2N1CC(=O)C3=CC(=C(C=C3)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Diamino-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate](/img/structure/B1261320.png)
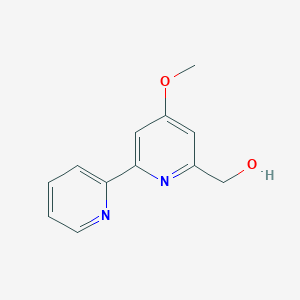
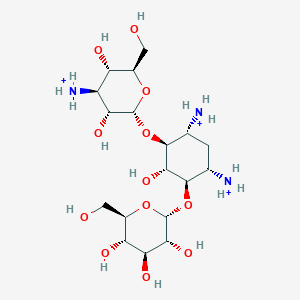

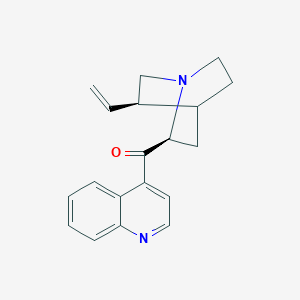
![3-methyl-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidenedecahydronaphthalen-1-yl]pent-2-en-1-yl diphosphate](/img/structure/B1261329.png)
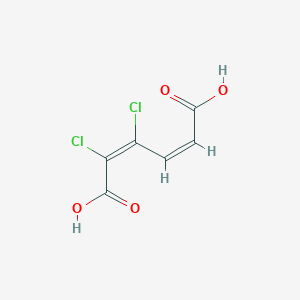

![1-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone](/img/structure/B1261335.png)
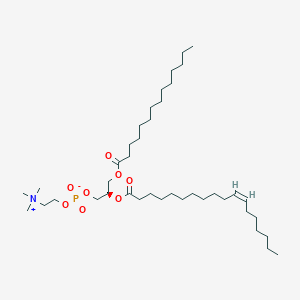
![(2S,3R,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1261338.png)
![dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate](/img/structure/B1261341.png)
